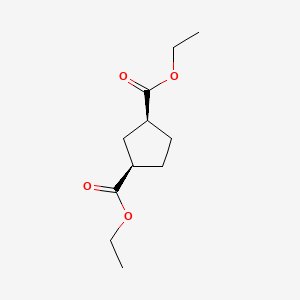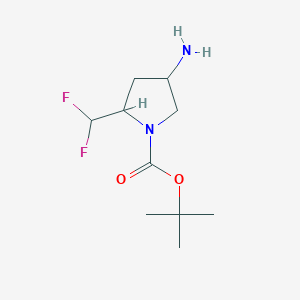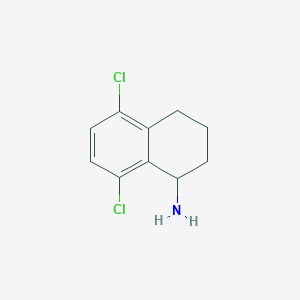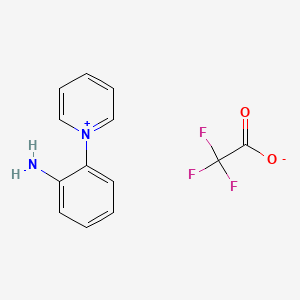
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a pyridinium ion, with trifluoroacetate as the counterion.
Preparation Methods
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 2-aminophenylpyridine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyridinium ion can also participate in redox reactions, contributing to its overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1-(3-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: This compound has a similar structure but with the aminophenyl group attached at a different position on the pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium 2,2,2-trifluoroacetate: Another structural isomer with the aminophenyl group attached at the para position.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylaniline;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H11N2.C2HF3O2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;3-2(4,5)1(6)7/h1-9H,12H2;(H,6,7)/q+1;/p-1 |
InChI Key |
LRSOHYJDXWZUQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2N.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




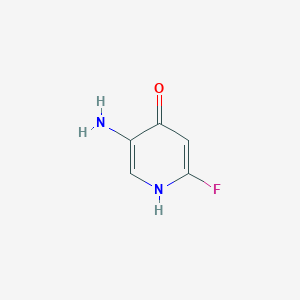
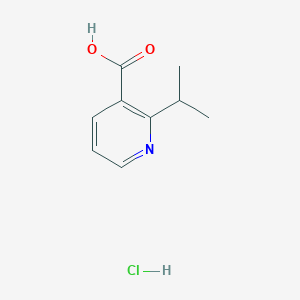
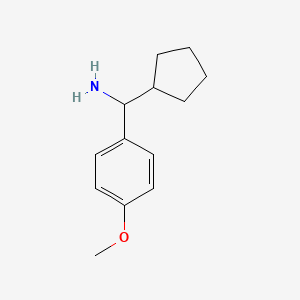
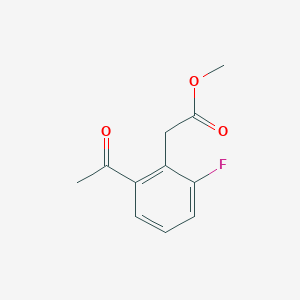

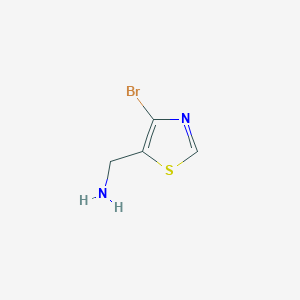
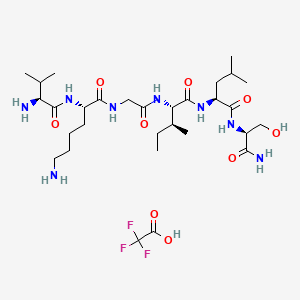
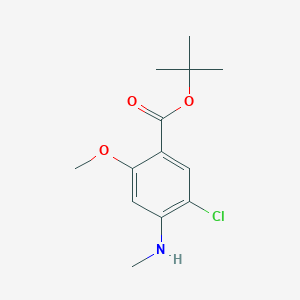
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
